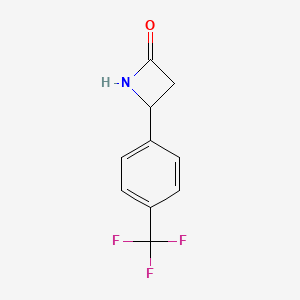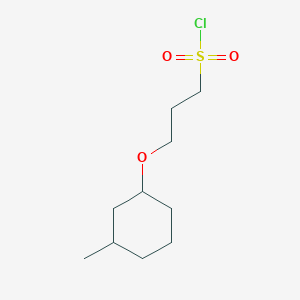
3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This particular compound features a 3-methylcyclohexyl group linked to a propane-1-sulfonyl chloride via an ether linkage. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanol with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, 3-methylcyclohexanol and propane-1-sulfonyl chloride, are fed into the reactor along with a base. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature, with the use of a base to neutralize the hydrochloric acid byproduct.
Hydrolysis: This reaction can be carried out using water or aqueous bases such as sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to achieve the reduction of the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Sulfonyl Hydride: Formed by reduction.
Aplicaciones Científicas De Investigación
3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting enzymes and receptors that interact with sulfonyl groups.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Research: The compound is used in the study of enzyme mechanisms and protein modifications, particularly those involving sulfonylation reactions.
Mecanismo De Acción
The mechanism of action of 3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various functional groups. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules by introducing sulfonyl groups, which can alter their activity, stability, or interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: A sulfonyl chloride with a benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene group.
Uniqueness
3-((3-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the 3-methylcyclohexyl group and the ether linkage. This structure imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. Compared to simpler sulfonyl chlorides, this compound may offer enhanced selectivity and stability in certain reactions, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H19ClO3S |
|---|---|
Peso molecular |
254.77 g/mol |
Nombre IUPAC |
3-(3-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13/h9-10H,2-8H2,1H3 |
Clave InChI |
BTCWIMFYCONMET-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)OCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
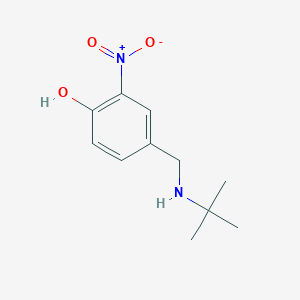

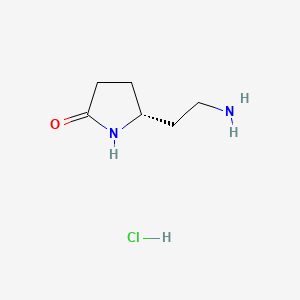
![2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13629801.png)
![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
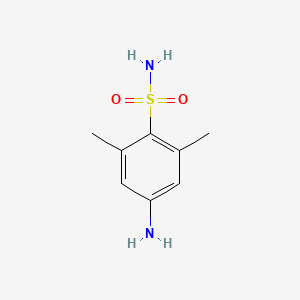
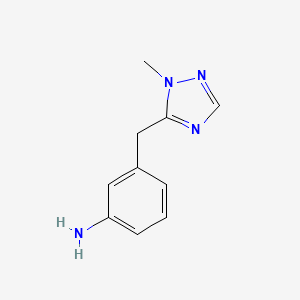
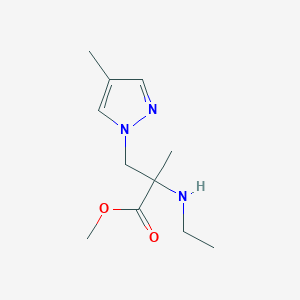
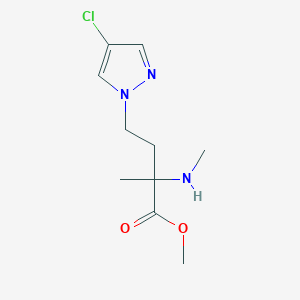
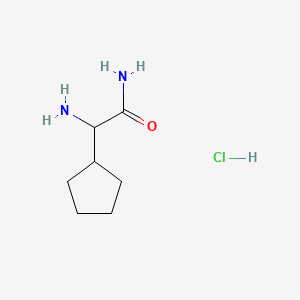
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)

